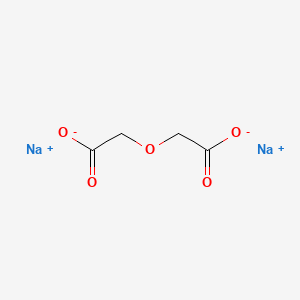

Acetic acid, 2,2'-oxybis-, disodium salt

Description

Pseudonocardia: Capable of degrading cyclic ethers like 1,4-dioxane (B91453). asm.org

Rhodococcus: Shows broad specificity in degrading various alkyl and aralkyl ethers. nih.gov

Dietzia: An alkaliphilic bacterium capable of degrading disodium (B8443419) terephthalate, another disodium salt of a dicarboxylic acid. nih.gov

Isolating or genetically engineering strains with enhanced expression of ether-cleaving enzymes, such as monooxygenases, could significantly improve degradation rates. asm.orgnih.gov This would be complemented by biostimulation, which involves modifying the environment to stimulate the activity of both indigenous and introduced microorganisms. This could include adjusting pH, temperature, and nutrient levels.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-(carboxylatomethoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na/c5-3(6)1-9-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILQHMMTOSAJAR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])OCC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067902 | |

| Record name | Acetic acid, 2,2'-oxybis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2,2'-oxybis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35249-69-5 | |

| Record name | Acetic acid, 2,2'-oxybis-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035249695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2'-oxybis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2,2'-oxybis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Integrated Remediation Approaches:for Heavily Contaminated Sites, an Integrated Approach Combining Bioremediation with Physical or Chemical Methods May Be Necessary.

Physical Methods: Adsorption onto activated carbon could be used as a preliminary step to contain the contaminant plume and reduce concentrations to levels that are not toxic to microorganisms. mdpi.com

Chemical Methods: Advanced Oxidation Processes (AOPs), such as photocatalytic oxidation, can be used to chemically break the stable ether bond, producing more readily biodegradable intermediates. mdpi.com The cleavage of ether bonds has been confirmed in the photocatalytic degradation of diphenyl ether herbicides. mdpi.com

The table below outlines a conceptual framework for potential bioremediation strategies.

| Strategy | Principle | Key Components/Actions | Potential Microbial Genera | Supporting Evidence |

| Bioaugmentation | Introduction of specialized microbes. | Isolate and apply bacteria with potent ether-cleaving enzymes (e.g., monooxygenases). | Pseudonocardia, Rhodococcus, Dietzia | nih.govasm.orgnih.govresearchgate.net |

| Biostimulation | Optimization of environmental conditions. | Adjust pH, oxygen levels, and add nutrients (N, P) to support microbial growth. | Indigenous and augmented microbes | mdpi.com |

| Co-metabolism | Degradation in the presence of a primary substrate. | Introduce a primary growth substrate (e.g., a simple alkane or another ether) to induce the necessary enzymes. | Ether-degrading bacteria | epa.gov |

| Integrated Approach | Combining biological, physical, and chemical methods. | Pre-treatment with AOPs to cleave ether bonds, followed by bioremediation of intermediates. | N/A | mdpi.com |

Applications in Advanced Scientific Research Utilizing Acetic Acid, 2,2 Oxybis , Disodium Salt

Analytical Chemistry Reagent Development

The utility of Acetic acid, 2,2'-oxybis-, disodium (B8443419) salt in analytical chemistry is rooted in its reliability as a reagent and its specific reactivity, particularly in titrimetric methods.

Acetic acid, 2,2'-oxybis-, disodium salt serves as a specialized reagent in a variety of analytical chemistry techniques. nih.gov In this capacity, it is used as a component in chemical analyses where its specific properties can be used to facilitate a reaction or detection. For instance, it is documented for use as a flocculating agent, which involves causing fine particles to clump together, aiding in their separation from a solution. nih.gov The disodium salt is commercially available in analytical reagent grade, which ensures high purity and suitability for use as a primary standard in certain quantitative analyses.

A significant application of this compound is in complexometric titrations, a form of volumetric analysis used to determine the concentration of metal ions. wikipedia.orguomustansiriyah.edu.iq The parent compound, diglycolic acid, is a chelating agent, meaning it can form stable, ring-like structures with metal ions. uomustansiriyah.edu.iqnih.gov The disodium salt provides the chelating anion in solution.

In a complexometric titration, the chelating agent (the titrant) is added to a solution containing the metal ion (the analyte). egyankosh.ac.in The reaction forms a stable, water-soluble metal-ligand complex. uomustansiriyah.edu.iq The key to a successful titration is the rapid formation of a stable 1:1 complex and the availability of an indicator to signal the equivalence point, where all the metal ions have been complexed. wikipedia.orgdigicollections.net

The effectiveness of such titrations is highly dependent on pH, as the stability of the metal-chelate complex can vary significantly with the acidity of the solution. digicollections.net Therefore, a buffer is often required to maintain a constant pH during the titration, a role that this compound can also potentially fulfill. egyankosh.ac.in Its function is analogous to the widely used titrant Disodium EDTA, which is also a salt of a polycarboxylic acid used to chelate metal ions. wikipedia.orgquora.com

| Titration Parameter | Role of this compound (as a Chelating Agent) |

| Titrant | Provides the 2,2'-oxybisacetate anion to react with metal ions. uomustansiriyah.edu.iq |

| Analyte | Metal cations (e.g., Ca²⁺, Zn²⁺, Mg²⁺) in the sample solution. nih.govdigicollections.net |

| Reaction | Formation of a stable, soluble metal-chelate complex. uomustansiriyah.edu.iqegyankosh.ac.in |

| End Point Detection | Requires a metallochromic indicator that changes color when the metal is fully complexed. wikipedia.orgunina.it |

| pH Control | Titration is performed at a specific, buffered pH to ensure complex stability. digicollections.net |

Biochemical and Biological System Modulation

In biochemical and biological research, the compound is utilized for its ability to control solution chemistry and influence the properties of other molecules, such as active pharmaceutical ingredients.

The compound is employed as a pH buffering agent in various biochemical assays. A stable pH is critical for the structure and function of biological molecules, especially enzymes, where slight deviations can lead to a complete loss of activity. As the salt of a weak acid (diglycolic acid) and a strong base (sodium hydroxide), solutions of this compound can resist changes in pH upon the addition of small amounts of acid or base. wikipedia.org This buffering capacity is due to the equilibrium between the diglycolate (B8442512) anion and its protonated forms, allowing it to maintain the pH of an assay within a desired range.

While not an antimicrobial agent itself, this compound may be included in formulations that are investigated for antimicrobial efficacy. The antimicrobial activity of such formulations is often tested against a panel of clinically relevant bacterial strains. Research into the antimicrobial mechanisms of salts and organic acids shows they can inhibit microbial growth by altering the cell membrane permeability, reducing the internal pH of the cell, and disrupting substrate transport and metabolic reactions. nih.gov

A typical investigation involves determining the minimal inhibitory concentration (MIC) of the formulation. For example, a study on a salt/acid solution demonstrated its efficacy against various microbes, including Bacillus cereus, Enterogenes aerogenes, and Candida tropicalis. nih.gov The investigation revealed that the solution caused degradation of the cell wall and cytoplasmic membrane in bacteria and structural changes in yeast cells. nih.gov Such methodologies are standard for evaluating the antimicrobial potential of new formulations that might contain this compound as a functional excipient.

| Microbial Strain Example | Effect of Salt/Acid Treatment |

| Bacillus cereus | Degradation and detachment of the outer cell wall layer. nih.gov |

| Enterogenes aerogenes | Degradation and detachment of the cytoplasm membrane. nih.gov |

| Candida tropicalis | Formation of larger vacuoles and development of a rough cell wall. nih.gov |

In pharmaceutical science, this compound has potential use in drug formulations due to its stabilizing properties. The solubility and stability of an active pharmaceutical ingredient (API) are critical for its bioavailability and shelf-life. Excipients are added to formulations to enhance these properties. Salts can influence the ionic strength and pH of a formulation, which in turn can significantly affect API solubility.

Polymer Science and Materials Chemistry

The dicarboxylic nature of the parent acid to this compound allows it to be a versatile monomer in the synthesis of advanced polymers. Its incorporation can influence properties such as biodegradability, crystallinity, and thermal stability.

Biodegradable aliphatic polyesters are a significant class of polymers, often synthesized from bio-based monomers as an alternative to conventional plastics. mdpi.com The synthesis typically involves a polycondensation reaction between a diol and a dicarboxylic acid. mdpi.com Diglycolic acid, the parent acid of this compound, serves as the dicarboxylic acid monomer in these reactions.

When diglycolic acid is reacted with a diol like 1,4-butanediol (B3395766) through thermal polycondensation, it forms the biodegradable polyester (B1180765) known as poly(butylene diglycolate) (PBDG). This process is analogous to the synthesis of other well-known biodegradable polyesters like poly(butylene succinate) (PBS), where succinic acid is the monomer. mdpi.com The ether linkage within the diglycolic acid repeating unit imparts distinct properties to the resulting polyester compared to those made from simple aliphatic dicarboxylic acids. These properties can include changes in flexibility, hydrophilicity, and the rate of biodegradation. Researchers can manipulate the polymer's final characteristics by creating copolymers, for instance, by introducing other diols or dicarboxylic acids into the polymerization process. mdpi.com

Table 1: Example of Polyester Synthesis via Polycondensation

| Dicarboxylic Acid Monomer | Diol Monomer | Resulting Polyester |

| Diglycolic Acid | 1,4-Butanediol | Poly(butylene diglycolate) (PBDG) |

| Succinic Acid | 1,4-Butanediol | Poly(butylene succinate) (PBS) |

| Terephthalic Acid | 1,4-Butanediol | Poly(butylene terephthalate) (PBT) |

Crosslinking is a critical process for enhancing the mechanical strength and stability of biomaterials used in medical applications, such as tissue engineering and drug delivery. This involves creating chemical bridges between polymer chains. Dicarboxylic acids like diglycolic acid can be converted into effective crosslinking agents.

The two carboxylic acid groups on the molecule can be chemically "activated," for example, by reacting them with N-hydroxysuccinimide (NHS). google.com This creates highly reactive ester groups that can readily form strong covalent bonds (amide linkages) with amine groups found in biological polymers like collagen or chitosan. google.com By reacting with two different polymer chains, the diglycolic acid derivative acts as a bridge, or crosslink, creating a stable three-dimensional network. This process can transform a soluble or weak biomaterial into a durable hydrogel or solid implant suitable for biomedical use. google.com

Organometallic polymers are materials that contain metal atoms in the polymer backbone, offering unique electronic, magnetic, and catalytic properties. rsc.org The synthesis of these materials often relies on linking metal centers with organic bridging ligands. rsc.org

This compound, with its two carboxylate groups, can function as an excellent bridging ligand for metal ions. The carboxylate groups can coordinate with metal centers, forming a coordination polymer, which is a type of organometallic polymer. In this structure, the diglycolate unit acts as a linker, connecting multiple metal ions to build a one-, two-, or three-dimensional network. The geometry of the diglycolate ligand and the coordination preference of the metal ion dictate the final structure and properties of the resulting organometallic polymer. rsc.orgrsc.org

Agricultural and Animal Science Applications

In agriculture and animal nutrition, ensuring the proper delivery and stability of essential nutrients is paramount. The chemical properties of this compound lend it to potential applications in animal feed formulations.

Trace minerals such as zinc, copper, and manganese are essential for animal health and productivity, playing roles in numerous physiological and metabolic functions. nih.gov However, these minerals, often supplemented in inorganic forms like sulfates or oxides, can have low solubility and bioavailability in the digestive tract of an animal. nih.govmdpi.com They can also react with other feed components, which reduces their effectiveness. selko.com

This compound can act as a chelating agent. Its two negatively charged carboxylate groups can bind to a positively charged metal ion (the trace mineral), forming a stable, ring-like structure called a chelate. This process can improve the solubility of the mineral in the aqueous environment of the animal's digestive system. mdpi.com By chelating the mineral, the compound helps to keep it in solution and protects it from forming insoluble precipitates or interacting with antagonists in the feed, potentially enhancing its absorption and bioavailability for the animal. selko.com

Table 2: Selected Trace Minerals and Their Primary Functions in Animals

| Trace Mineral | Primary Function(s) |

| Copper (Cu) | Cellular respiration, tissue pigmentation, connective tissue development, hemoglobin formation. nih.gov |

| Iron (Fe) | Oxygen transport (hemoglobin), component of various enzymes. |

| Manganese (Mn) | Bone formation, enzyme activation, metabolism of carbohydrates and fats. |

| Zinc (Zn) | Enzyme function, immune response, protein synthesis, wound healing. |

The preservation of animal feed is crucial to maintain its nutritional quality and prevent spoilage from mold and bacteria. Organic acids, such as propionic acid and acetic acid, are commonly used as feed preservatives. google.com They function by lowering the pH of the feed, creating an environment that inhibits microbial growth.

As the disodium salt of an organic acid, this compound could contribute to the preservative system in a feed formulation. While it would not lower pH as effectively as its parent acid, salts of organic acids are known to act as mold inhibitors. The diglycolate anion could exert a specific antimicrobial effect, complementing other preservatives in the feed mix to ensure its stability and longevity. google.com

Environmental Fate and Biogeochemical Transformations of Acetic Acid, 2,2 Oxybis , Disodium Salt

Environmental Persistence and Degradation Pathways

The persistence of Acetic acid, 2,2'-oxybis-, disodium (B8443419) salt in the environment is largely determined by its susceptibility to biodegradation. While specific data on the complete mineralization of disodium diglycolate (B8442512) is limited, the degradation of structurally similar compounds provides insight into its likely environmental fate.

Ether bonds are characterized by high dissociation energy, which can contribute to the recalcitrance of ether compounds in the environment. nih.gov However, microbial degradation remains a primary pathway for their breakdown. Studies on various ether-degrading bacteria, such as Rhodococcus and Pseudonocardia species, have shown that the initial enzymatic attack often occurs at the carbon atom adjacent to the ether oxygen (the Cα position). nih.govasm.org This oxidation can lead to the formation of a hemiacetal, which then spontaneously cleaves, breaking the ether bond. nih.gov

For instance, the biodegradation of 1,4-dioxane (B91453) by Pseudonocardia sp. strain ENV478 was found to produce 2-hydroxyethoxyacetic acid (2HEAA), an ether carboxylic acid structurally related to diglycolic acid. asm.org The accumulation of 2HEAA as a terminal product in that study suggests that while the initial ether ring can be opened, the subsequent metabolism of the resulting linear ether acid may be a rate-limiting step for complete mineralization. asm.org Similarly, studies on the surfactant disodium cocoamphodiacetate indicated that while the parent compound was removed, the biodegradation was incomplete, resulting in the formation of recalcitrant metabolites. nih.govresearchgate.net

The degradation of related herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) also proceeds via the removal of the acetic acid side chain, followed by cleavage of the aromatic ring structure. juniperpublishers.com In most environmental conditions, salts of organic acids, such as the sodium salt of 2,4-D, rapidly dissociate to the acid form, which is then subject to microbial degradation. epa.gov Given that acetic acid itself is readily biodegradable under both aerobic and anaerobic conditions, the persistence of disodium diglycolate is likely governed by the rate of the initial ether bond cleavage rather than the degradation of the resulting acetate (B1210297) fragments. santos.comtaylorfrancis.com

Biodegradation Studies of Related Polymeric Materials

Insights into the breakdown of the ether linkage in Acetic acid, 2,2'-oxybis-, disodium salt can be drawn from studies on the biodegradation of related polymers, particularly polyethers and polyesters containing ether functionalities. These polymers are recognized as potential substrates for heterotrophic microorganisms. researchgate.net

Poly(ethylene glycol) (PEG), a common polyether, is known to be biodegradable. researchgate.net Its degradation involves extracellular and intracellular enzymes produced by various bacteria. The process typically starts with the enzymatic oxidation of the terminal alcohol groups, followed by the cleavage of the ether linkages within the polymer chain. This breaks the polymer into smaller oligomers and monomers that can be assimilated by the microorganisms. researchgate.net

Polyesters such as poly(glycolic acid) (PGA) and poly(lactic acid) (PLA) are also well-studied biodegradable polymers. mdpi.com Their degradation in aqueous environments occurs primarily through the hydrolysis of ester bonds, a process that can be abiotic or microbially mediated. mdpi.comnih.gov The rate of degradation is influenced by factors like crystallinity and molecular weight. For example, the amorphous regions of these polymers tend to degrade faster than the crystalline regions. mdpi.com

A study on copolyesters of poly(butylene adipate-co-terephthalate) (PBAT) with glycolic acid (PBATGA) showed that incorporating glycolic acid units increased the rate of hydrolysis compared to PBAT alone. nih.gov This demonstrates that the inclusion of certain monomers can enhance the susceptibility of a polymer to degradation. The biodegradation of poly(ethylene glycol)-sebacic acid polymers further illustrates this, breaking down into dicarboxylic acid monomers and dialcohols, which are metabolites that can potentially enter natural metabolic cycles. researchgate.net

The table below summarizes findings from biodegradation studies on related polymeric materials.

| Polymer Name | Key Structural Units | Primary Degradation Mechanism | Influencing Factors | Research Finding | Citation |

| Poly(ethylene glycol) (PEG) | Ether | Enzymatic Oxidation & Ether Bond Cleavage | Molecular Weight, Terminal Groups | Serves as a carbon and energy source for specific bacteria. | researchgate.net |

| Poly(glycolic acid) (PGA) | Ester | Hydrolysis of Ester Bonds | Crystallinity, pH | Degrades rapidly in aqueous environments, faster than PLA. | mdpi.com |

| Poly(lactic-co-glycolic acid) (PLGA) | Ester | Hydrolysis of Ester Bonds | Monomer Ratio (GA/LA content) | Higher glycolic acid content leads to a faster degradation rate. | mdpi.com |

| Poly(butylene adipate-co-terephthalate-co-glycolic acid) (PBATGA) | Ester, Aromatic | Hydrolysis of Ester Bonds | pH, Glycolic Acid Content | Incorporation of glycolic acid enhances the hydrolysis rate compared to PBAT. | nih.gov |

| Poly(ethylene glycol)-sebacic acid | Ether, Ester | Hydrolysis | PEG Molecular Weight | Degrades to form dicarboxylic acid and polyalcohol monomers. | researchgate.net |

Conceptual Framework for Bioremediation Strategies

A conceptual framework for the bioremediation of sites contaminated with this compound would focus on enhancing the microbial cleavage of its stable ether bond. Bioremediation is often considered a sustainable approach for environmental cleanup, utilizing microorganisms or plants to decompose harmful substances. mdpi.com

Advanced Analytical Characterization Techniques for Acetic Acid, 2,2 Oxybis , Disodium Salt

Chromatographic Separation Methods (e.g., Ion Chromatography for related chelates)

Chromatographic techniques are paramount for the separation and quantification of "Acetic acid, 2,2'-oxybis-, disodium (B8443419) salt," particularly in complex mixtures such as industrial process streams where it may be present as a primary component or a byproduct. Ion chromatography (IC) is an especially powerful tool for the analysis of this and other related anionic chelates. researchgate.net

In the context of Sodium Carboxymethyl Cellulose (B213188) (CMC) production, where "Acetic acid, 2,2'-oxybis-, disodium salt" can be a significant byproduct, ion chromatography is employed for the simultaneous determination of trace organic acids and inorganic anions. researchgate.net To prevent the polymeric CMC matrix from interfering with the analysis and potentially contaminating the analytical column, a solid-phase extraction (SPE) step is often introduced in the sample pretreatment. researchgate.net

A typical ion chromatography method for the analysis of related organic acid anions in a CMC matrix would involve the following:

Sample Pretreatment: A self-packed solid-phase extraction column with quaternized adsorbents can be used to effectively remove the high-molecular-weight CMC, allowing the smaller anionic analytes to pass through for analysis. researchgate.net

Chromatographic Separation: An anion-exchange column, such as an IonPac AS11-HC, is commonly used for the separation. The elution is typically performed using a gradient of potassium hydroxide (B78521) at a controlled flow rate. researchgate.net

Detection: Suppressed conductivity detection is the standard for quantifying the separated anions. researchgate.net

The performance of such a method is validated according to established guidelines, assessing parameters like linearity, limits of detection (LOD), and recovery. rsc.orgich.orgeuropa.eueuropa.eu

Interactive Data Table: Representative Ion Chromatography Parameters for the Analysis of Related Organic Acid Anions in an Industrial Matrix

| Parameter | Value | Reference |

| Analytical Column | IonPac AS11-HC | researchgate.net |

| Eluent | Gradient elution with potassium hydroxide | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Suppressed Conductivity | researchgate.net |

| Sample Pretreatment | Solid-Phase Extraction (quaternized adsorbent) | researchgate.net |

This table presents a representative set of conditions for the ion chromatographic analysis of organic acid anions, similar to what would be used for "this compound," in a complex industrial sample like those from CMC production.

Spectroscopic Identification Approaches

Spectroscopic methods are indispensable for the structural elucidation and identification of "this compound." Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For "this compound," both ¹H NMR and ¹³C NMR are utilized. The chemical shifts are indicative of the electronic environment of each nucleus. In an aqueous solvent like D₂O, the methylene (B1212753) protons and the carboxylate carbons will exhibit characteristic signals.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Disodium Dicarboxylate Ether in D₂O

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 4.45 | singlet | -O-CH₂- | rsc.org |

| ¹³C | 67.23 | - | -O-C H₂- | rsc.org |

| ¹³C | 176.98 | - | -C OO⁻Na⁺ | rsc.org |

This table presents NMR data for a compound with a similar chemical environment to "this compound," illustrating the expected chemical shifts for the methylene and carboxylate groups. rsc.orgresearchgate.netnih.govorganicchemistrydata.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would be expected to show strong absorption bands corresponding to the carboxylate (COO⁻) and ether (C-O-C) functional groups. The absence of a broad O-H stretch from a carboxylic acid and the presence of a strong carboxylate stretch are key indicators of the salt form. Spectroscopic techniques like IR can be used to identify impurities in related polymer products like CMC. hpmcsupplier.com

Viscometric Analysis in Polymer Systems where it is a Byproduct

In many industrial processes, such as the manufacturing of sodium carboxymethyl cellulose (CMC), "this compound" (often referred to as sodium diglycolate (B8442512) in this context) is a common byproduct. sdfrchem.com The presence of such impurities can significantly impact the rheological properties of the final polymer solution. sdfrchem.comcelluloseether.com Viscometric analysis is a critical quality control method used to assess the purity and performance of CMC, and by extension, to indirectly monitor the level of byproducts like sodium diglycolate. hpmcsupplier.comsdfrchem.comyibangchemical.com

An increase in the concentration of salt impurities generally leads to a decrease in the viscosity of the CMC solution. This is because the salt ions shield the negative charges on the carboxymethyl groups of the polymer, causing the polymer chains to coil up and occupy a smaller hydrodynamic volume. researchgate.net Therefore, a deviation in the viscosity of a CMC batch from the expected value can indicate a higher or lower than acceptable level of salt byproducts.

Interactive Data Table: Research Findings on the Impact of Impurities on Polymer Solution Viscosity

| Research Finding | Polymer System | Impact on Viscosity | Reference(s) |

| The presence of electrolytes, such as sodium chloride, a common byproduct alongside sodium diglycolate, reduces the viscosity of CMC solutions. | CMC | A decrease in viscosity is observed due to the shielding of charges on the polymer backbone, leading to a more coiled conformation. | researchgate.net |

| The rheological properties of polymer solutions are sensitive to the concentration and type of dissolved salts. | General | Different ions can have varying effects on the hydrodynamic volume of the polymer coils, thus altering the solution's flow behavior. | pressbooks.pubmdpi.comkau.edu.sa |

| Viscometric measurements are a key component of quality control for CMC, indirectly reflecting its purity. | CMC | Deviations from the standard viscosity specifications can indicate the presence of impurities, including residual salts from the manufacturing process. | hpmcsupplier.comsdfrchem.comyibangchemical.com |

This table summarizes the general principles and findings from research on the viscometric analysis of polymer solutions, which are applicable to understanding the impact of byproducts like "this compound."

Future Research Directions and Emerging Applications of Acetic Acid, 2,2 Oxybis , Disodium Salt

Novel Synthetic Approaches and Catalyst Development

The manufacturing of diglycolic acid, the parent acid of the disodium (B8443419) salt, has traditionally relied on the oxidation of diethylene glycol with strong oxidizing agents like nitric acid. wikipedia.org While effective, these methods often present environmental and efficiency challenges, such as the formation of nitrous gases and yields that can be unsatisfactory for large-scale production without extensive recycling and purification steps. wikipedia.org

Future research is intensely focused on developing greener, more efficient, and catalyst-driven synthetic routes. Key areas of innovation include:

Catalytic Air/Oxygen Oxidation: A significant advancement involves the use of molecular oxygen or air as the primary oxidant in the presence of specialized catalysts. Bismuth-platinum catalysts, for instance, have demonstrated the potential to achieve yields as high as 95% for the oxidation of diethylene glycol to diglycolic acid under optimized conditions. wikipedia.org This approach circumvents the need for costly and hazardous nitric acid. wikipedia.org

Ozone-Based Oxidation: The use of ozone as an oxidizing agent represents another promising green alternative. This method can be conducted under controlled temperatures and may not require a catalyst, simplifying the process and reducing potential contamination. google.com

Solvent-Free "Melt" Synthesis: A truly innovative approach has been developed for creating derivatives of diglycolic acid, such as diglycolamides (DGAs), which are crucial for advanced chelation applications. This "melt-amidation" method involves the direct coupling of diglycolic acid and secondary amines under solvent-free melting conditions. rsc.orgrsc.org This process is simple, scalable, avoids toxic organic solvents and purification steps, and significantly reduces environmental impact, showing up to a 67% reduction in global warming potential compared to traditional routes. rsc.org

Alternative Precursors: Research has also explored the oxidation of p-dioxanone, which can produce diglycolic acid using less than half the quantity of nitric acid required for the diethylene glycol route, offering a more efficient pathway. google.com

| Synthetic Method | Precursors | Key Features & Findings | Reference |

|---|---|---|---|

| Nitric Acid Oxidation | Diethylene Glycol, Nitric Acid | Traditional method; can have unsatisfactory yields (58-60%) without multi-stage processing; produces hazardous nitrous gases. | wikipedia.org |

| Catalytic Air Oxidation | Diethylene Glycol, Air/O₂, Pt/Bi Catalyst | Greener approach avoiding nitric acid; yields can reach up to 95%. | wikipedia.org |

| Ozone Oxidation | Diethylene Glycol, Ozone | Alternative green oxidant; can be performed without a catalyst. | google.com |

| Solvent-Free Melt-Amidation (for DGA derivatives) | Diglycolic Acid, Secondary Amines | Eliminates organic solvents and purification steps; high yields (85-96%); significantly lower environmental impact. | rsc.orgrsc.org |

Exploration of Advanced Chelation Applications

The ability of Acetic acid, 2,2'-oxybis-, disodium salt and its derivatives to form stable complexes with metal ions is the cornerstone of its utility. Research is now pushing the boundaries of its chelation capabilities beyond conventional uses.

Rare-Earth Element (REE) Separation: One of the most critical emerging applications is in the hydrometallurgical processing of REEs. osti.govresearchoutreach.org Derivatives of diglycolic acid, specifically diglycolamides (DGAs), have proven to be highly effective extractants for separating these valuable elements, which are essential for modern technologies. rsc.orgresearchgate.net Unlike traditional organophosphorus extractants that operate on a "pH swing," DGAs work via an "anion swing" mechanism, offering a different and potentially more selective separation process. osti.govresearchoutreach.org Research shows that by modifying the structure of the DGA ligands, the separation efficiency between different REEs can be precisely controlled. researchoutreach.orgresearchgate.net

Nuclear Waste Treatment: The strong chelating power of diglycolic acid derivatives makes them prime candidates for treating nuclear waste. world-nuclear.org They can be used in liquid-liquid extraction processes to separate hazardous actinides and lanthanides from high-level liquid waste streams, concentrating the radioactive components into a stable, manageable form for safe, long-term storage. researchgate.netiaea.org

Industrial Scale Inhibition: Basic solutions of diglycolic acid are effective at removing and preventing limescale (calcium carbonate) deposits in industrial water systems, such as heat exchangers, boilers, and cooling towers. wikipedia.orgbiosourceinc.comnih.gov As a scale inhibitor, it functions by sequestering scale-forming ions like calcium and magnesium and by modifying crystal growth, which prevents the formation of hard, insulating scale on equipment surfaces. researchgate.netaccepta.com

| Application Area | Function of Diglycolic Acid/Derivatives | Key Research Findings | Reference |

|---|---|---|---|

| Rare-Earth Element (REE) Separation | Ligand for liquid-liquid extraction | Diglycolamide (DGA) derivatives show high efficiency and selectivity in separating adjacent lanthanides, crucial for producing high-purity REEs. | rsc.orgosti.govresearchoutreach.org |

| Nuclear Waste Conditioning | Extractant for actinides and fission products | Effectively separates hazardous radionuclides from acidic waste solutions, aiding in waste volume reduction and stabilization. | researchgate.networld-nuclear.org |

| Industrial Scale Control | Scale inhibitor and dispersant | Prevents calcium carbonate and other mineral scale formation in industrial water systems, improving efficiency and equipment lifespan. | wikipedia.orgbiosourceinc.comnih.gov |

Expanded Roles in Sustainable Chemistry and Biotechnology

The push for sustainability in the chemical industry has highlighted the potential of this compound as a "green" functional ingredient. Its utility is rooted in its performance and its more favorable environmental profile compared to traditional, less biodegradable chelants.

Biodegradable Detergent Builder: In cleaning formulations, the compound acts as a builder, a key component that enhances the cleaning efficiency of surfactants. essind.com It softens water by sequestering hardness minerals like calcium and magnesium, preventing them from interfering with the cleaning process. essind.com Its use as a builder is a sustainable alternative to phosphates, which have been largely phased out due to environmental concerns over eutrophication.

Environmentally Benign Chelating Agent: There is a significant research effort to replace persistent chelating agents like Ethylenediaminetetraacetic acid (EDTA), which biodegrades poorly and can mobilize heavy metals in the environment. While diglycolic acid itself is a metabolite of diethylene glycol and can exhibit toxicity at high concentrations, its derivatives and related copolyesters can be designed for enhanced biodegradability. nih.govnih.govnih.gov This makes it a component of interest in formulating more eco-friendly industrial and consumer products.

Platform for Green Chemistry: The development of solvent-free synthesis methods and the use of the compound as a phosphate (B84403) replacement underscore its role in green chemistry. rsc.orgessind.com Future research will likely focus on creating copolyesters and other polymers from diglycolic acid that possess both high performance and programmed biodegradability, suitable for applications ranging from agriculture to biomedical materials. nih.gov

| Compound | Primary Function | Sustainability Aspect | Reference |

|---|---|---|---|

| This compound | Detergent Builder, Chelant | Serves as a biodegradable alternative to phosphates in detergents. Can be synthesized via greener routes. | essind.com |

| Ethylenediaminetetraacetic acid (EDTA) | Chelant | Highly effective but has very low biodegradability, leading to environmental persistence and concerns over metal mobilization. | google.com |

| Sodium Tripolyphosphate (STPP) | Detergent Builder | Effective water softener, but contributes to eutrophication of water bodies. | essind.com |

| Diglycolic Acid-based Copolyesters | Polymer building block | Can be engineered to create polymers with controlled biodegradability in seawater, offering a path to more sustainable plastics. | nih.gov |

Q & A

Q. Q1. What are the recommended methods for synthesizing and characterizing acetic acid, 2,2'-oxybis-, disodium salt?

Methodological Answer : Synthesis typically involves the reaction of 2,2'-oxydiacetic acid with sodium hydroxide in a stoichiometric ratio. Key steps include:

- Etherification : Catalyzing the formation of the oxybis backbone under controlled pH and temperature .

- Neutralization : Adding NaOH to convert the carboxylic acid groups to disodium salts.

For characterization: - Elemental Analysis : Confirm Na content (expected ~12.5% for anhydrous form).

- FTIR : Identify peaks at ~1600 cm⁻¹ (carboxylate C=O stretch) and ~1100 cm⁻¹ (ether C-O-C) .

- NMR : Use -NMR to resolve methylene protons adjacent to the ether oxygen (δ ~3.5–4.0 ppm) and carboxylate groups .

Q. Q2. How can researchers safely handle this compound in laboratory settings?

Methodological Answer : Refer to safety data sheets (SDS) for protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust during weighing.

- Spill Management : Neutralize spills with weak acids (e.g., dilute HCl) and dispose of as hazardous waste .

- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. Q3. What experimental strategies are effective for resolving crystal structure ambiguities in disodium oxybis-acetate complexes?

Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement):

- Data Collection : Optimize crystal mounting to avoid twinning; use high-resolution synchrotron sources for small crystals.

- Refinement : Address disorder in the oxybis backbone by applying restraints to bond lengths and angles .

- Validation : Cross-check with PLATON to detect missed symmetry or solvent-accessible voids .

Q. Q4. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer : Design a stability study with:

- pH Titration : Monitor carboxylate protonation (pKa ~2–4) using UV-Vis spectroscopy at 210–230 nm.

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (expected >200°C for anhydrous form) .

- HPLC : Quantify degradation products (e.g., free oxydiacetic acid) under accelerated aging conditions (40°C, 75% RH) .

Q. Q5. What techniques are suitable for studying interactions between disodium oxybis-acetate and metal ions in solution?

Methodological Answer :

- Potentiometric Titration : Determine stability constants (log K) for complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

- UV-Vis Spectroscopy : Detect ligand-to-metal charge transfer bands (e.g., Cu²⁺ complexes show λmax ~300–400 nm).

- EPR : Characterize paramagnetic metal complexes (e.g., Mn²⁺) in frozen solutions .

Q. Q6. How can contradictory solubility data for this compound be resolved across literature sources?

Methodological Answer : Contradictions often arise from hydration states or impurities. To resolve:

Q. Q7. What methodologies are recommended for assessing the compound’s environmental impact in ecotoxicological studies?

Methodological Answer :

- OECD 301 Tests : Evaluate biodegradability via dissolved organic carbon (DOC) removal in aqueous systems .

- Daphnia magna Assays : Determine acute toxicity (LC₅₀) over 48-hour exposure.

- Soil Mobility Studies : Use column chromatography to measure adsorption coefficients (Kd) in loam or clay soils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.